N'-[(1E)-1-(4-fluorophenyl)ethylidene]-1-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’~5~-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in inorganic and bioinorganic chemistry . The compound’s structure includes a fluorophenyl group, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of N’~5~-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions often include heating to facilitate the formation of the Schiff base hydrazone.
Chemical Reactions Analysis
N’~5~-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the hydrazone group.
Scientific Research Applications
N’~5~-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’~5~-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to enzyme inhibition and other biological effects . The molecular targets and pathways involved depend on the specific metal ion and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to N’~5~-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE include other Schiff base hydrazones derived from different substituted hydrazines and aldehydes or ketones. For example:
- N’~5~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’~5~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of N’~5~-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific fluorophenyl and pyrazole groups, which contribute to its distinct properties and applications .
Properties
Molecular Formula |
C13H13FN4O |
---|---|
Molecular Weight |
260.27 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13FN4O/c1-9(10-3-5-11(14)6-4-10)16-17-13(19)12-7-8-15-18(12)2/h3-8H,1-2H3,(H,17,19)/b16-9+ |
InChI Key |
ACJLOZAZTJDSJP-CXUHLZMHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NN1C)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NN1C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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